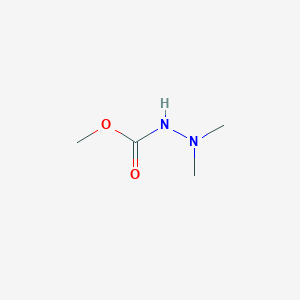![molecular formula C12H9O4P B14625479 2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol CAS No. 57559-06-5](/img/structure/B14625479.png)
2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol is a chemical compound known for its unique structure and properties. It is characterized by the presence of a benzodioxaphosphol ring attached to a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol typically involves the reaction of phenol with a suitable benzodioxaphosphol precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies, such as continuous flow reactors, can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives .
Scientific Research Applications
2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(1,3,2-benzodioxaphosphol-2-yloxy): Similar in structure but may have different substituents or functional groups.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another compound with a benzotriazole ring, used as a UV absorber.
Uniqueness
2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol is unique due to its specific benzodioxaphosphol ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
57559-06-5 |
|---|---|
Molecular Formula |
C12H9O4P |
Molecular Weight |
248.17 g/mol |
IUPAC Name |
2-(1,3,2-benzodioxaphosphol-2-yloxy)phenol |
InChI |
InChI=1S/C12H9O4P/c13-9-5-1-2-6-10(9)14-17-15-11-7-3-4-8-12(11)16-17/h1-8,13H |
InChI Key |
YZCSWRUSJBYSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OP2OC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




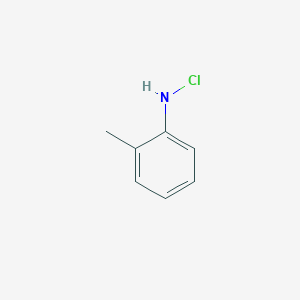
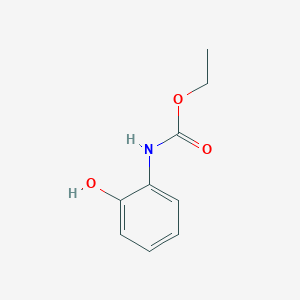
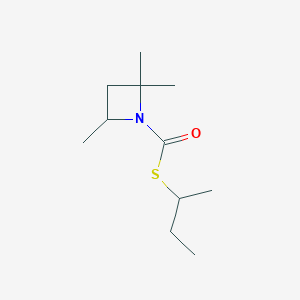

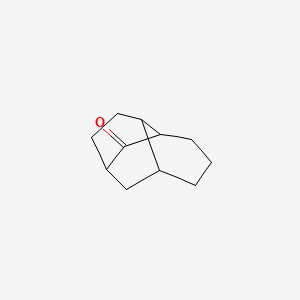
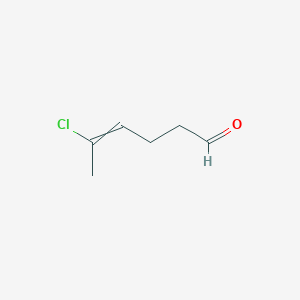

![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)

